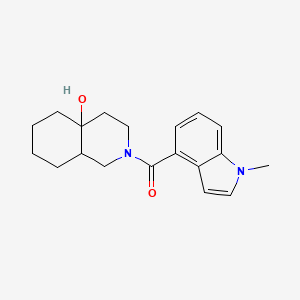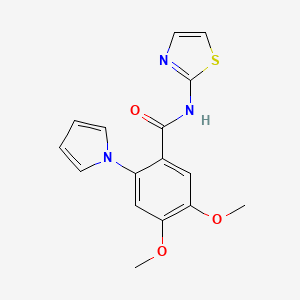
(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYLMETHANONE is a complex organic compound that features both isoquinoline and indole moieties. These structural motifs are often found in bioactive molecules, making this compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYLMETHANONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Formation of the Indole Moiety: The Fischer indole synthesis is a potential method, involving the reaction of phenylhydrazine with a ketone.
Coupling of the Two Moieties: The final step would involve coupling the isoquinoline and indole structures, possibly through a condensation reaction using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such complex molecules often relies on optimized synthetic routes that maximize yield and minimize cost. This could involve:
Flow Chemistry: Continuous flow reactors can be used to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Green Chemistry: Utilizing environmentally friendly solvents and reagents to reduce the ecological footprint.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions might occur at the indole or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Conditions involving strong nucleophiles like NaNH₂ (Sodium amide) or organolithium reagents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
科学研究应用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Possible applications in studying enzyme inhibition mechanisms.
Signal Transduction: Investigating its role in cellular signaling pathways.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Therapeutic Agents: Exploring its efficacy as a therapeutic agent for various diseases.
Industry
Material Science: Applications in the development of new materials with unique properties.
Agriculture: Potential use in the development of agrochemicals.
作用机制
The mechanism of action of 4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYLMETHANONE would depend on its specific interactions with biological targets. Generally, it could involve:
Binding to Receptors: Interaction with specific receptors on cell surfaces.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Signal Modulation: Modulating intracellular signaling pathways to exert its effects.
相似化合物的比较
Similar Compounds
4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYLMETHANONE: Similar in structure but with different functional groups.
4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYLMETHANONE: Another compound with a similar core structure but different substituents.
Uniqueness
Structural Features: Unique combination of isoquinoline and indole moieties.
Functional Groups: Specific functional groups that confer unique chemical reactivity and biological activity.
属性
分子式 |
C19H24N2O2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(1-methylindol-4-yl)methanone |
InChI |
InChI=1S/C19H24N2O2/c1-20-11-8-15-16(6-4-7-17(15)20)18(22)21-12-10-19(23)9-3-2-5-14(19)13-21/h4,6-8,11,14,23H,2-3,5,9-10,12-13H2,1H3 |
InChI 键 |
URWJCGCNIGCCJV-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)N3CCC4(CCCCC4C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B14935690.png)
![N-(3-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B14935694.png)
![4-chloro-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide](/img/structure/B14935700.png)

![Ethyl 2-{[(1-oxo-1H-isothiochromen-3-YL)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14935723.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B14935725.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B14935727.png)
![2'-butyl-N-(2-methoxybenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14935731.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide](/img/structure/B14935739.png)
![methyl 4-({[4-(3-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B14935748.png)
![N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-L-methionine](/img/structure/B14935751.png)
![N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14935757.png)
![2'-Cyclohexyl-N-isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14935759.png)
![2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}-N-phenylacetamide](/img/structure/B14935770.png)
